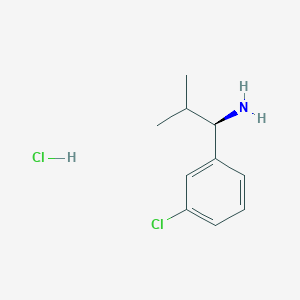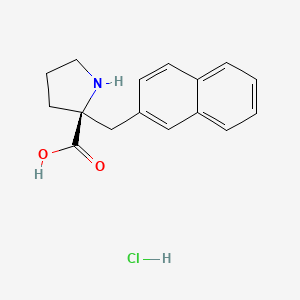
1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is a complex organic compound characterized by its unique molecular structure. This compound features a fluorophenyl group, a pyridinyl group, and a pyrazinyl group, all connected through a urea linkage. Its intricate structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea typically involves multiple steps, starting with the preparation of the fluorophenyl and pyridinyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the purity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes of reactants. Continuous flow chemistry and automated systems are often employed to maintain consistency and efficiency. The use of catalysts and optimized reaction parameters helps in achieving high yields and reducing by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized to form fluorobenzene derivatives.
Reduction: The pyridinyl group can be reduced to form pyridine derivatives.
Substitution: The urea linkage can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Reagents such as alkyl halides and amines are used for substitution reactions.
Major Products Formed:
Oxidation Products: Fluorobenzene derivatives, such as fluorobenzene sulfonic acid.
Reduction Products: Pyridine derivatives, such as piperidine.
Substitution Products: Urea derivatives with various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea exerts its effects involves its interaction with molecular targets and pathways. The fluorophenyl group can bind to specific receptors or enzymes, modulating their activity. The pyridinyl and pyrazinyl groups contribute to the compound's ability to interact with biological systems, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-(4-Fluorophenyl)-3-((3-(pyridin-3-yl)pyrazin-2-yl)methyl)urea is unique due to its specific combination of functional groups. Similar compounds include:
1-(4-Fluorophenyl)piperazine: This compound features a fluorophenyl group attached to a piperazine ring, differing in its urea linkage and pyridinyl group.
1-(4-Fluorophenyl)urea: This simpler compound lacks the pyridinyl and pyrazinyl groups, resulting in different chemical properties and applications.
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-3-[(3-pyridin-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O/c18-13-3-5-14(6-4-13)23-17(24)22-11-15-16(21-9-8-20-15)12-2-1-7-19-10-12/h1-10H,11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKWTXIIMODPDQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2920812.png)
![6-(4-fluorophenyl)-3-methyl-N-(pyridin-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2920814.png)

![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2920818.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2920820.png)

![6-chloro-4-methylsulfanyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B2920822.png)





![N'-(3,4-dimethoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2920830.png)
